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Compound of Interest

Compound Name:
3-Bromo-2-hydroxy-4-

methoxybenzaldehyde

Cat. No.: B8781944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic

Resonance (NMR) spectrum of 3-Bromo-2-hydroxy-4-methoxybenzaldehyde. Due to the

absence of publicly available experimental spectra for this specific molecule, this guide

presents a predicted 13C NMR data set. The predictions are derived from the analysis of

structurally related compounds, offering a robust estimation for the purposes of characterization

and structural elucidation.

Predicted 13C NMR Data
The chemical structure of 3-Bromo-2-hydroxy-4-methoxybenzaldehyde contains eight

unique carbon atoms. Their predicted chemical shifts (δ) in parts per million (ppm) are

summarized in Table 1. These predictions are based on the known substituent effects of

bromo, hydroxyl, and methoxy groups on the benzaldehyde scaffold, extrapolated from data for

analogous compounds.
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Carbon Atom
Predicted Chemical
Shift (δ, ppm)

Multiplicity
(Proton-Coupled)

Notes

C=O (Aldehyde) 190 - 195 d

The aldehyde carbon

is significantly

deshielded.

C-2 (C-OH) 155 - 160 s

Carbon bearing the

hydroxyl group,

deshielded by oxygen.

C-4 (C-OCH3) 150 - 155 s

Carbon bearing the

methoxy group,

deshielded by oxygen.

C-1 (C-CHO) 120 - 125 s
Ipso-carbon attached

to the aldehyde group.

C-6 115 - 120 d Aromatic CH.

C-5 110 - 115 d Aromatic CH.

C-3 (C-Br) 105 - 110 s
Carbon bearing the

bromine atom.

-OCH3 55 - 60 q
Methoxy group

carbon.

Table 1: Predicted 13C NMR Chemical Shifts for 3-Bromo-2-hydroxy-4-
methoxybenzaldehyde.Predictions are relative to Tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol
The following provides a standard methodology for the acquisition of a 13C NMR spectrum for

an aromatic aldehyde such as 3-Bromo-2-hydroxy-4-methoxybenzaldehyde.

2.1. Sample Preparation

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity 3-Bromo-2-
hydroxy-4-methoxybenzaldehyde.
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Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.

Common choices for this type of compound include Chloroform-d (CDCl3) or Dimethyl

sulfoxide-d6 (DMSO-d6). The choice of solvent can slightly influence chemical shifts.

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as

an internal standard for chemical shift referencing (δ = 0.00 ppm).

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer Setup

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz

instrument, for better signal resolution and sensitivity.

Tuning and Shimming: Tune the 13C probe and shim the magnetic field to ensure

homogeneity and optimize spectral resolution.

2.3. Data Acquisition

Experiment Type: A standard proton-decoupled 13C NMR experiment should be performed.

This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each

unique carbon atom.

Acquisition Parameters:

Pulse Angle: 30-45 degrees.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans

(e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.

Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is

sufficient to cover the expected range of chemical shifts.

2.4. Data Processing
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Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Note that

integration in standard 13C NMR is not typically quantitative.

Structural Assignment Workflow
The logical process for assigning the predicted 13C NMR peaks to the corresponding carbon

atoms in 3-Bromo-2-hydroxy-4-methoxybenzaldehyde is illustrated in the following diagram.

The assignment is based on established knowledge of chemical shift ranges for different

carbon environments in aromatic systems.

Chemical Structure

Carbon Environments

Predicted Chemical Shift Ranges (ppm)

3-Bromo-2-hydroxy-4-methoxybenzaldehyde

C=O

contains
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contains
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contains
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O-CH3

contains

190 - 195
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Caption: Workflow for assigning predicted 13C NMR chemical shifts.

Signaling Pathway and Logical Relationships
The following diagram illustrates the influence of the various functional groups on the electron

density of the aromatic ring, which in turn determines the 13C NMR chemical shifts. Electron-

donating groups (EDG) increase shielding (lower ppm), while electron-withdrawing groups

(EWG) cause deshielding (higher ppm).
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Caption: Influence of substituents on 13C NMR chemical shifts.

To cite this document: BenchChem. [13C NMR Analysis of 3-Bromo-2-hydroxy-4-
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[https://www.benchchem.com/product/b8781944#13c-nmr-analysis-of-3-bromo-2-hydroxy-4-
methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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